2,6-Difluoro-3-propoxyphenylboronic acid
Overview
Description
“2,6-Difluoro-3-propoxyphenylboronic acid” is a boronic acid derivative with the empirical formula C9H11BF2O3 . It has a molecular weight of 215.99 and is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCCCOc1ccc(F)c(B(O)O)c1F
. This indicates that the molecule contains a propoxy group attached to a phenyl ring, which also carries two fluorine atoms and a boronic acid group . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, boronic acids are known to participate in various reactions. One of the most significant is the Suzuki-Miyaura coupling , a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a melting point range of 91-94°C .Scientific Research Applications
Application in Electrolyte Additives for Lithium-Ion Batteries
2,6-Difluoro-3-propoxyphenylboronic acid and its derivatives show promise as electrolyte additives in lithium-ion batteries. For instance, a study by Chen and Amine (2007) discussed the use of a boronic acid derivative as a bifunctional electrolyte additive. This compound showed a reversible redox potential and acted as a redox shuttle for overcharge protection, as well as an anion receptor to dissolve LiF generated during battery operation (Chen & Amine, 2007).
Development of Novel Fluorescence Probes
Boronic acid derivatives are also used in the development of novel fluorescence probes. Setsukinai et al. (2003) synthesized novel fluorescence probes using a boronic acid derivative for detecting reactive oxygen species. These probes were designed to selectively detect highly reactive species and were found to be resistant to light-induced autoxidation, making them useful in various biological and chemical applications (Setsukinai et al., 2003).
Catalysis in Organic Synthesis
In organic synthesis, boronic acids play a crucial role as catalysts. Tatina et al. (2019) demonstrated the use of perfluorophenylboronic acid in catalyzing the stereoselective addition of alcohol nucleophiles to d-galactal, showcasing the versatility of boronic acids in synthetic chemistry (Tatina et al., 2019).
Role in Covalent Organic Frameworks
Another significant application is in the creation of covalent organic frameworks (COFs). Côté et al. (2005) used phenyl diboronic acid to synthesize highly crystalline COFs, highlighting the potential of boronic acids in constructing materials with high thermal stability and large surface areas (Côté et al., 2005).
Advances in Borylation Chemistry
Boronic acids are integral in modern borylation chemistry. Lawson and Melen (2017) discussed the extensive applications of tris(pentafluorophenyl)borane in reactions like borylation, highlighting the evolving role of boron chemistry and its significant impact on the synthesis of various compounds (Lawson & Melen, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through covalent bonding . The kinetics of these interactions can be influenced by substituents in the aromatic ring and the pH of the environment .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with various biological targets .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent bonds with various biological targets can lead to a range of effects, depending on the specific targets and the nature of the interactions .
Action Environment
The action, efficacy, and stability of 2,6-Difluoro-3-propoxyphenylboronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of reaction of boronic acids and their esters . Therefore, the physiological pH of the environment in which this compound is present could significantly impact its action and stability.
properties
IUPAC Name |
(2,6-difluoro-3-propoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDROYNYQZNERV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584618 | |
Record name | (2,6-Difluoro-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849062-14-2 | |
Record name | B-(2,6-Difluoro-3-propoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Difluoro-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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